N-Cyclohexylbutane-1,4-diamine
CAS No.: 79419-72-0
Cat. No.: VC18438432
Molecular Formula: C10H22N2
Molecular Weight: 170.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79419-72-0 |
|---|---|
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.30 g/mol |
| IUPAC Name | N'-cyclohexylbutane-1,4-diamine |
| Standard InChI | InChI=1S/C10H22N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10,12H,1-9,11H2 |
| Standard InChI Key | XXCZIZBMFPDINL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NCCCCN |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 1-cyclohexylbutane-1,4-diamine, reflecting the placement of the cyclohexyl substituent on the first carbon of the butane chain and amine groups at positions 1 and 4 . Alternative designations include N-cyclohexylbutane-1,4-diamine and the registry number CAS 79419-72-0 . The compound is also cataloged under the PubChem CID 21694462, where its 2D and 3D structural representations are available .
Molecular Structure and Isomerism
The molecular structure comprises a four-carbon aliphatic chain (butane) with a cyclohexyl group attached to the first carbon and primary amine groups at both termini. A structural isomer, 2-cyclohexylbutane-1,4-diamine (PubChem CID 21319392), exists where the cyclohexyl group is bonded to the second carbon of the butane backbone . This positional isomerism influences physicochemical properties such as boiling points and reactivity. The SMILES notation for the 1-cyclohexyl isomer is C1CCC(CC1)C(CCCN)N, while the 2-cyclohexyl variant is C1CCC(CC1)C(CCN)CN .
Table 1: Structural Comparison of Isomers
Physicochemical Properties
N-Cyclohexylbutane-1,4-diamine is a liquid at room temperature with a density of and a boiling point of at standard atmospheric pressure . Its vapor pressure is low ( at ), indicating limited volatility, while the flash point of classifies it as combustible . The compound’s refractive index () suggests moderate optical activity, consistent with its aliphatic-cycloaliphatic hybrid structure .
Table 2: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 170.30 g/mol | PubChem |
| Density | 0.9 g/cm³ | ChemNet |
| Boiling Point | 259.8°C at 760 mmHg | ChemNet |
| Flash Point | 127.8°C | ChemNet |
| Refractive Index | 1.483 | ChemNet |
Applications and Industrial Relevance
Diamines like N-cyclohexylbutane-1,4-diamine serve as precursors in polyamide and epoxy resin synthesis due to their bifunctional amine groups, which enable cross-linking reactions . Potential niche applications include:
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Coordination Chemistry: As ligands for transition metal catalysts, leveraging the electron-donating capacity of amine groups.
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Pharmaceutical Intermediates: Structural analogs of bioactive diamines (e.g., spermidine ) suggest possible roles in drug development.
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Surfactants and Corrosion Inhibitors: The hydrophobic cyclohexyl group may enhance surface-active properties .
Research Gaps and Future Directions
Current literature on N-cyclohexylbutane-1,4-diamine is limited to structural and basic physicochemical data. Critical research priorities include:
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Synthetic Optimization: Developing cost-effective, scalable production methods.
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Toxicological Profiling: Evaluating acute and chronic exposure risks.
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Application-Specific Studies: Exploring catalytic, polymeric, or biomedical uses.
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